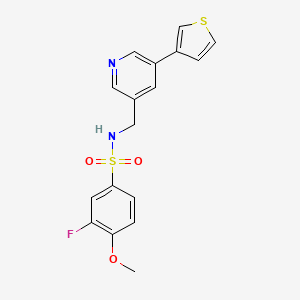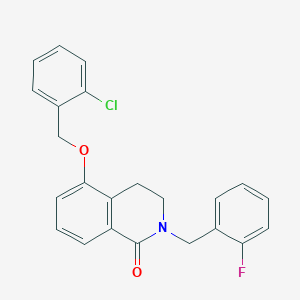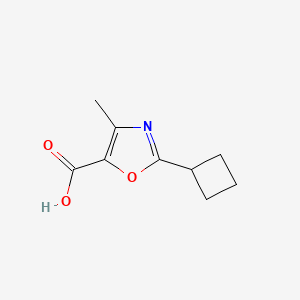
2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid is a compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The oxazole ring is a versatile structure that can be found in various natural products and pharmaceuticals. The compound of interest has a cyclobutyl group attached to the second carbon of the oxazole ring, a methyl group at the fourth position, and a carboxylic acid moiety at the fifth position. This structure suggests potential for interesting chemical properties and reactivity due to the presence of the oxazole ring and the substituents attached to it.
Synthesis Analysis
The synthesis of oxazole derivatives can be achieved through various methods. One such method is the I2-promoted formal [3+2] cycloaddition of α-methylenyl isocyanides with methyl ketones, which leads to the formation of 2,5-disubstituted oxazoles . Although the target compound is not directly mentioned, this method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials. Another approach involves a Pd-catalyzed amide coupling followed by bromination and cyclization to form oxazole derivatives . This method could be relevant if the starting materials and reaction conditions are optimized for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of oxazoles is characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom. The substitution pattern on the oxazole ring can significantly influence the molecule's electronic properties and conformation. For instance, the presence of a cyclobutyl group at the second position could introduce steric strain and influence the ring's electronic distribution. The methyl group at the fourth position could provide additional steric hindrance and affect the molecule's reactivity. The carboxylic acid moiety is a functional group that can engage in hydrogen bonding and other interactions, which could be relevant for the compound's biological activity or solubility.
Chemical Reactions Analysis
Oxazole derivatives can participate in various chemical reactions, including cycloadditions and substitutions. The formal [3+2] cycloaddition reactions, as mentioned in the provided papers, are key methods for constructing the oxazole ring . These reactions involve the addition of a three-atom component to a two-atom component, leading to the formation of the five-membered oxazole ring. The presence of Lewis acids, such as tin(IV) chloride or methylaluminum β-binaphthoxide, can catalyze these reactions and influence the selectivity and yield of the desired products . The reactivity of the target compound in such reactions would depend on the substituents present and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The oxazole ring is known for its aromatic character, which can affect the compound's stability and reactivity. The cyclobutyl group could introduce strain into the molecule, potentially making it more reactive. The methyl group is a relatively inert substituent, but it can still influence the molecule's hydrophobicity. The carboxylic acid group is polar and can form hydrogen bonds, which would affect the compound's solubility and boiling point. The exact physical properties, such as melting point, boiling point, and solubility, would need to be determined experimentally.
Aplicaciones Científicas De Investigación
Synthesis and Transformations
- Methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, including derivatives like 2-Cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid, are used as precursors for synthesizing more complex molecules. These derivatives facilitate the introduction of various residues into oxazole and enable further chemical transformations (Prokopenko et al., 2010).
Reactions and Molecular Structure
- In reactions with tetracyanoethylene, 2-alkyl- or 2-aryl-substituted 5-methoxy-4-(p-nitrophenyl)oxazoles, similar to this compound, can lead to the formation of methyl esters of 5-substituted 3,3,4,4-tetracyano-2-(p-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxylic acids. These reactions are key for understanding the molecular structure and mechanism of oxazole compounds (Ibata et al., 1992).
Syntheses of Derivatives
- Derivatives of oxazole-4-carboxylic acid, including this compound, are synthesized for applications like inhibiting blood platelet aggregation. These syntheses involve converting methyl esters to carboxylic acids and carboxamides, showcasing the compound's potential in medicinal chemistry (Ozaki et al., 1983).
Applications in Peptidomimetics and Biologically Active Compounds
- 5-Amino-1,2,3-triazole-4-carboxylic acid derivatives, similar in structure to this compound, are utilized for creating collections of peptidomimetics or biologically active compounds. These applications are significant in drug discovery and biochemistry (Ferrini et al., 2015).
Photophysical Properties and Use in Probes
- The photophysical properties of 2,5-disubstituted oxazole-4-carboxylates are studied for potential use as fluorescent probes. The investigations include the effect of solvent polarity on these compounds, which is vital for their application in analytical and diagnostic fields (Ferreira et al., 2010).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-cyclobutyl-4-methyl-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-7(9(11)12)13-8(10-5)6-3-2-4-6/h6H,2-4H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGFAKLPPUAEFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C2CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008925.png)
![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)
![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)
![9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3008929.png)
![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)
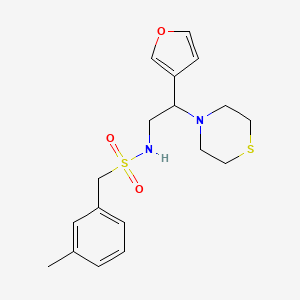
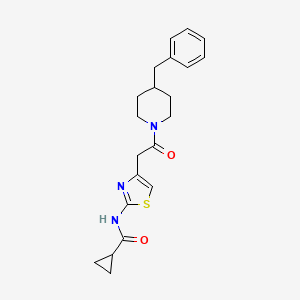
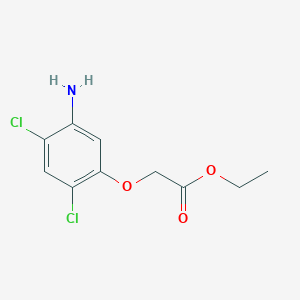
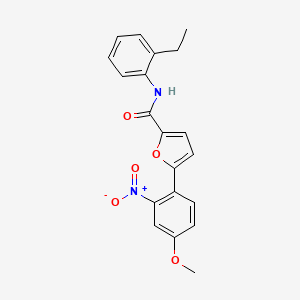
![(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride](/img/structure/B3008939.png)

